Cas no 1803750-08-4 (3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride)

3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride
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- インチ: 1S/C9H8ClNO3S/c1-2-6-3-8(15(10,13)14)4-7(5-11)9(6)12/h3-4,12H,2H2,1H3
- InChIKey: FQHHFGXZPRZIJA-UHFFFAOYSA-N
- SMILES: ClS(C1=CC(C#N)=C(C(=C1)CC)O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 367
- XLogP3: 2.7
- トポロジー分子極性表面積: 86.5
3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001653-250mg |
3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride |
1803750-08-4 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010001653-500mg |
3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride |
1803750-08-4 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Alichem | A010001653-1g |
3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride |
1803750-08-4 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chlorideに関する追加情報
Introduction to 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride (CAS No. 1803750-08-4)
3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride, identified by its CAS number 1803750-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzenesulfonyl chlorides, which are widely recognized for their utility in the synthesis of various bioactive molecules. The presence of both cyano and hydroxyl functional groups, in addition to the sulfonyl chloride moiety, makes this compound a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
The structure of 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride features a benzene ring substituted with a cyano group at the 3-position, an ethyl group at the 5-position, and a hydroxyl group at the 4-position. The sulfonyl chloride group at the 1-position enhances its reactivity, making it an attractive building block for further functionalization. This structural arrangement not only contributes to its chemical reactivity but also influences its potential biological activity, making it a subject of interest in medicinal chemistry.
In recent years, there has been a growing interest in sulfonyl chloride derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The cyano group in 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride can participate in hydrogen bonding interactions, which can be crucial for binding to biological targets. Additionally, the hydroxyl group provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.
One of the most compelling aspects of 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride is its role as a key intermediate in the synthesis of more complex molecules. For instance, it can be used to introduce sulfonyl groups into peptides and proteins, which is essential for developing protease inhibitors. Furthermore, the sulfonyl chloride moiety can undergo nucleophilic substitution reactions to form sulfonamides, which are known for their antimicrobial and anti-inflammatory properties. These transformations highlight the compound's versatility and its importance in synthetic chemistry.
Recent advancements in drug discovery have emphasized the need for innovative intermediates like 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride. Researchers have been leveraging computational methods and high-throughput screening to identify new scaffolds with potential therapeutic benefits. The structural features of this compound make it an excellent candidate for virtual screening campaigns aimed at identifying novel drug candidates. Moreover, its reactivity allows for rapid modifications, enabling chemists to optimize lead structures efficiently.
The synthesis of 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include chlorosulfonation followed by cyanation and ethylation. The choice of reagents and reaction conditions can significantly impact the final product's quality, making process development a critical aspect of its production. Advances in green chemistry principles have also influenced synthetic strategies, with efforts focused on minimizing waste and improving atom economy.
From a biological perspective, 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride has shown promise in several preclinical studies. Its derivatives have been evaluated for their ability to modulate enzyme activity and interfere with disease pathways. For example, sulfonamide derivatives derived from this compound have demonstrated inhibitory effects on bacterial enzymes involved in metabolic pathways. Such findings underscore the importance of exploring structurally diverse sulfonyl compounds as potential therapeutics.
The pharmaceutical industry continues to invest in research aimed at uncovering new applications for compounds like 3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride. Collaborative efforts between academia and industry are fostering innovation by combining experimental data with computational modeling. This interdisciplinary approach is accelerating the discovery of novel drug candidates and improving our understanding of molecular interactions at a mechanistic level.
In conclusion,3-Cyano-5-ethyl-4-hydroxybenzenesulfonyl chloride (CAS No. 1803750-08-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research progresses, new applications and derivatives are likely to emerge, further solidifying its role in drug development and chemical synthesis.
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